molecular formula C4H7NO4 B12058700 (2S)-2-amino(213C)butanedioic acid

(2S)-2-amino(213C)butanedioic acid

Cat. No.: B12058700
M. Wt: 134.10 g/mol
InChI Key: CKLJMWTZIZZHCS-JACJRKFSSA-N
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Description

(2S)-2-amino(213C)butanedioic acid is a chiral amino acid derivative. It is an isotopically labeled compound where the carbon-13 isotope is incorporated into the molecule. This compound is significant in various fields of scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino(213C)butanedioic acid typically involves the incorporation of carbon-13 into the precursor molecules. One common method is the use of labeled starting materials in a series of chemical reactions that preserve the isotopic label. For instance, the synthesis might start with a carbon-13 labeled precursor, which undergoes a series of reactions such as amination, carboxylation, and chiral resolution to yield the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated systems to ensure high yield and purity. The process may include the use of bioreactors for fermentation, followed by chemical synthesis steps to incorporate the isotopic label. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino(213C)butanedioic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions typically involve acidic or basic environments.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions often involve solvents like ethanol or tetrahydrofuran.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). Conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, reduction might yield alcohols or amines, and substitution might yield halogenated compounds or other derivatives.

Scientific Research Applications

(2S)-2-amino(213C)butanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.

    Biology: It is used in metabolic studies to trace biochemical pathways and understand metabolic flux.

    Medicine: It is used in drug development and pharmacokinetics to study the absorption, distribution, metabolism, and excretion of drugs.

    Industry: It is used in the production of labeled compounds for various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2S)-2-amino(213C)butanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for enzymes involved in metabolic pathways. The incorporation of the carbon-13 isotope allows researchers to track its movement and interactions within the system, providing insights into its effects and mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino(213C)butanoic acid: Another isotopically labeled amino acid with similar applications in research.

    (2S)-2-amino(213C)propanoic acid: A related compound used in similar studies but with different structural properties.

Uniqueness

(2S)-2-amino(213C)butanedioic acid is unique due to its specific isotopic labeling and chiral nature. This makes it particularly valuable in studies requiring precise tracking of molecular interactions and pathways. Its applications in NMR spectroscopy and metabolic studies highlight its importance in advancing scientific research.

Properties

Molecular Formula

C4H7NO4

Molecular Weight

134.10 g/mol

IUPAC Name

(2S)-2-amino(213C)butanedioic acid

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i2+1

InChI Key

CKLJMWTZIZZHCS-JACJRKFSSA-N

Isomeric SMILES

C([13C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

Origin of Product

United States

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